Regioisomeric Bridge Configuration: 1,1‑ vs. 1,3‑Linkage Verified by ¹³C NMR
Annonidin B (and A) possesses a symmetric 1,1‑dimethylallyl bridge where both indole C‑3 positions connect to the same olefinic carbon. This is unambiguously distinguished from annonidines C–E by ¹³C NMR: in the 1,3‑linked series the methylene carbon adjacent to the second indole resonates at δ ≈ 24 ppm (typical of C‑3 substitution), whereas in Annonidin B the corresponding methylene is absent because both indoles share C‑1 of the bridge [1][2]. The bridge olefinic carbons also show different chemical shifts in the 1,1‑dimethylallyl versus 1,3‑dimethylallyl arrays.
| Evidence Dimension | Regiochemistry of the bisindole bridge (¹³C NMR methylene signature) |
|---|---|
| Target Compound Data | Annonidin B: methylene carbons of 7‑prenyl substituent at δ ≈ 31 ppm; no bridge methylene (both indoles at C‑1 of bridge). |
| Comparator Or Baseline | Annonidine C (representative 1,3‑linked): bridge methylene at δ ≈ 24 ppm (C‑3 substitution) plus a second bridge methylene at δ ≈ 31 ppm (C‑7 prenyl). |
| Quantified Difference | Presence of a δ ≈ 24 ppm methylene signal in 1,3‑linked annonidines is diagnostic; absence of this signal confirms the 1,1‑linkage of Annonidin B. |
| Conditions | ¹³C NMR at 100 MHz in CDCl₃ (original isolation and structure‑elucidation study). |
Why This Matters
This NMR fingerprint provides the only definitive method for verifying that the supplied material is Annonidin B rather than a co‑occurring 1,3‑linked annonidine, which is essential for reproducible pharmacological experiments.
- [1] Achenbach H, Renner C. Constituents of West African medicinal plants. XVIII: The annonidines – A new class of prenylated bisindole alkaloids from Annonidium mannii. Heterocycles, 1985, 23(8), 2075‑2081. DOI: 10.3987/R‑1985‑08‑2075. View Source
- [2] Achenbach H, Franke D. Inhaltsstoffe tropischer Arzneipflanzen, 29. Mitt. Synthese des Annonidin B. (Constituents of Tropical Medicinal Plants, XXIX: Synthesis of Annonidine B). Archiv der Pharmazie, 1987, 320(1), 91‑92. DOI: 10.1002/ardp.19873200118. View Source
